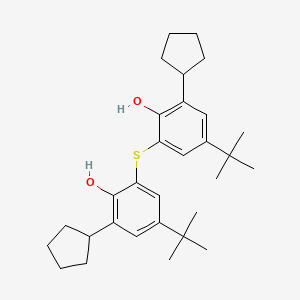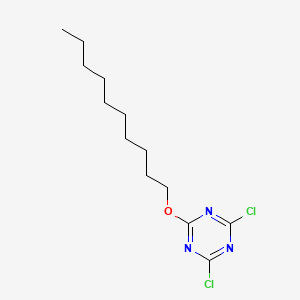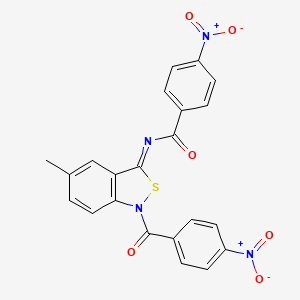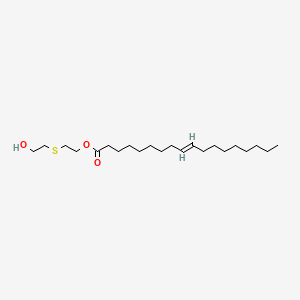
Saponite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Saponite is a trioctahedral mineral belonging to the smectite group of phyllosilicates. Its chemical formula is Ca0.25(Mg,Fe)3((Si,Al)4O10)(OH)2·n(H2O) . This mineral is characterized by its soft, plastic nature and is often found in hydrothermal veins, basalt vesicles, skarns, amphibolite, and serpentinite . This compound was first described in 1840 by Svanberg and is named after the Greek word “sapo,” meaning soap, due to its soap-like texture .
Preparation Methods
Synthetic Routes and Reaction Conditions
Saponite can be synthesized using various methods, with hydrothermal synthesis being the most common. This method involves the formation of a precursor aluminosilicate gel, followed by the hydrolysis of divalent metals such as magnesium, nickel, cobalt, and zinc through the slow release of ammonia from urea decomposition . The reaction conditions typically involve temperatures ranging from 25°C to 220°C, depending on the desired properties of the final product .
Industrial Production Methods
Industrial production of this compound often involves the electrochemical separation of this compound-containing products to obtain high concentrations of smectite-group minerals. This process results in materials with lower particle sizes, more compact structures, and greater surface areas, making them suitable for various applications such as ceramics and heavy-metal sorbents .
Chemical Reactions Analysis
Types of Reactions
Saponite undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized in the presence of strong oxidizing agents.
Reduction: Reduction reactions can occur under specific conditions, altering the oxidation state of iron within the mineral.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include sulfuric acid, which can dissolve the mineral, and various metal salts for cation exchange reactions . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cation exchange reactions can result in this compound with different interlayer cations, altering its physical and chemical properties .
Scientific Research Applications
Saponite has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of saponite involves its ability to adsorb and interact with various molecules. This is primarily due to its high surface area, layered structure, and the presence of exchangeable cations in its interlayer spaces. The adsorption process can involve physical adsorption, ion exchange, and chemical interactions with the adsorbed species . The molecular targets and pathways involved depend on the specific application, such as the removal of contaminants in water treatment or the delivery of drugs in medical applications .
Comparison with Similar Compounds
Saponite is often compared with other smectite group minerals, such as montmorillonite and hectorite. While all these minerals share similar layered structures and cation exchange capacities, this compound is unique due to its specific chemical composition and the presence of magnesium and iron in its structure . This gives this compound distinct physical and chemical properties, such as higher thermal stability and different adsorption characteristics .
Similar Compounds
Montmorillonite: A smectite mineral with a similar layered structure but different chemical composition, primarily containing aluminum and magnesium.
Properties
CAS No. |
1319-41-1 |
|---|---|
Molecular Formula |
Al4H12Mg18O72Si21 |
Molecular Weight |
2299.3 g/mol |
IUPAC Name |
tetraaluminum;octadecamagnesium;oxygen(2-);silicon(4+);hexahydrate |
InChI |
InChI=1S/4Al.18Mg.6H2O.66O.21Si/h;;;;;;;;;;;;;;;;;;;;;;6*1H2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/q4*+3;18*+2;;;;;;;66*-2;21*+4 |
InChI Key |
BZVFNNVELIPSJE-UHFFFAOYSA-N |
Canonical SMILES |
O.O.O.O.O.O.[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Al+3].[Al+3].[Al+3].[Al+3].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4] |
Color/Form |
Grains |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


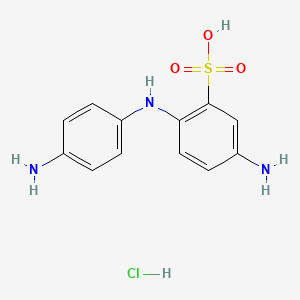
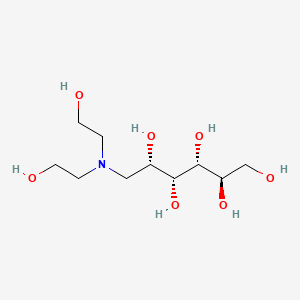
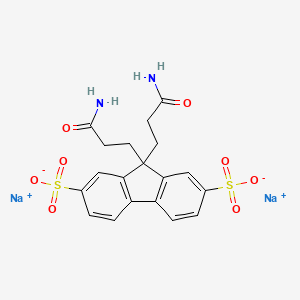



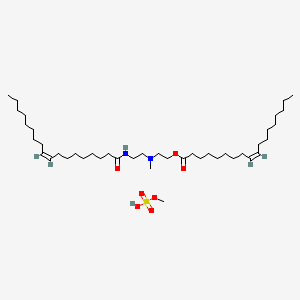
![Tetrapotassium [(propylimino)bis(methylene)]diphosphonate](/img/structure/B12675387.png)
